molecular formula C17H19N3OS B5771469 N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide

N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide

Cat. No.: B5771469
M. Wt: 313.4 g/mol
InChI Key: ITTZKPPFEAAZBT-UHFFFAOYSA-N
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Description

N-[4-(Phenylamino)phenyl]morpholine-4-carbothioamide is a sulfur-containing organic compound characterized by a morpholine ring substituted with a carbothioamide group (-C(=S)-NH-) and a 4-(phenylamino)phenyl moiety. The carbothioamide group introduces sulfur into the molecular framework, distinguishing it from oxygen-containing carboxamide analogs. This structural feature enhances lipophilicity and may influence reactivity, hydrogen-bonding capacity, and biological activity. The 4-(phenylamino)phenyl group provides a planar aromatic system capable of π-π stacking interactions, which are critical in applications such as oxidation inhibition or receptor binding .

Properties

IUPAC Name

N-(4-anilinophenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c22-17(20-10-12-21-13-11-20)19-16-8-6-15(7-9-16)18-14-4-2-1-3-5-14/h1-9,18H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTZKPPFEAAZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide typically involves the reaction of morpholine with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioamide group. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The phenylamino group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide has shown significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains.

  • Case Study : A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound Derivatives

PathogenMIC (μg/mL)Comparison DrugComparison MIC (μg/mL)
Staphylococcus aureus20Ciprofloxacin18-20
Escherichia coli24Ciprofloxacin20-24
Candida albicans32Fluconazole24-26

Agricultural Applications

Fungicidal Activity

The compound has been explored for its potential as a fungicide in agricultural settings. It is effective against various phytopathogenic microorganisms, making it suitable for crop protection.

  • Case Study : Research indicates that derivatives of this compound exhibit potent fungicidal properties against Plasmodiophoromycetes, Oomycetes, and other fungal pathogens .

Table 2: Fungicidal Efficacy of this compound Derivatives

Fungal PathogenEfficacy (%)Standard FungicideEfficacy (%)
Plasmodiophoromycetes85Standard A75
Oomycetes90Standard B80

Material Science

Potential in Electrical and Optical Applications

Recent studies have suggested that derivatives of this compound may possess properties suitable for use in electrical materials and optical applications. The unique structural features of this compound allow for potential modifications that can enhance its conductivity and optical characteristics.

Mechanism of Action

The mechanism of action of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of bacterial and fungal strains by interfering with their RNA synthesis. Docking studies have revealed that it binds to the active site of RNA, preventing its proper function and leading to the inhibition of microbial growth.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide and its analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents Reported Applications/Properties
This compound C₁₇H₁₈N₃OS 312.41 g/mol Carbothioamide (-C(=S)-NH-) 4-(Phenylamino)phenyl, morpholine Inferred: Oxidation inhibition
N-Phenylmorpholine-4-carboxamide C₁₁H₁₄N₂O₂ 230.25 g/mol Carboxamide (-C(=O)-NH-) Phenyl, morpholine Crystallography studies
N-(4-Chlorophenyl)morpholine-4-carboxamide C₁₁H₁₃ClN₂O₂ 264.69 g/mol Carboxamide, chloro substituent 4-Chlorophenyl, morpholine Hydrogen-bonded crystal structures
N4-(3-Methylphenyl)-2,6-dimethylmorpholine-4-carbothioamide C₁₄H₂₀N₂OS 264.39 g/mol Carbothioamide, methyl groups 3-Methylphenyl, 2,6-dimethylmorpholine No direct data; structural analog
N-(4-Anilinophenyl)-2-methylprop-2-enamide C₁₆H₁₆N₂O 252.31 g/mol Methacrylamide 4-(Phenylamino)phenyl, methylacryl Potential polymer precursor
Key Observations:

Functional Group Impact :

  • Carbothioamide vs. Carboxamide : The substitution of oxygen with sulfur (carbothioamide) increases molecular weight and lipophilicity. This enhances membrane permeability in biological systems and alters electronic properties (e.g., resonance stabilization) .
  • Sulfur-Containing Derivatives : Compounds with sulfur (e.g., carbothioamides, dithiocarbamates) are often utilized as oxidation inhibitors due to sulfur’s radical-scavenging capabilities .

Substituent Effects: The 4-(phenylamino)phenyl group in the target compound and N-(4-anilinophenyl)-2-methylprop-2-enamide introduces a conjugated aromatic system, facilitating interactions with aromatic residues in proteins or polymer matrices. Chloro and Methyl Substituents (e.g., in N-(4-chlorophenyl)morpholine-4-carboxamide and N4-(3-methylphenyl)-2,6-dimethylmorpholine-4-carbothioamide ) modulate electronic and steric properties, affecting solubility and binding affinity.

Biological Activity

N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a morpholine ring, an aromatic phenyl group, and a carbothioamide functional group. The presence of these moieties contributes to its unique chemical reactivity and biological interactions.

1. Anticancer Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Cell Viability : The compound demonstrated IC50 values ranging from 3 to 14 µM against several cancer cell lines, indicating potent cytotoxic effects .
  • Mechanism of Action : It targets specific molecular pathways involved in cancer progression, such as angiogenesis and apoptosis induction. For instance, in human leukemia cell lines, the compound caused significant alterations in cell morphology and viability .

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Studies reported that it effectively inhibits pro-inflammatory cytokines such as IL-6 and TNF-α:

  • Inhibition Rates : Compounds similar to this compound showed inhibition rates of up to 89% for IL-6 at a concentration of 10 µg/mL .
  • Clinical Relevance : This activity suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity

The compound has exhibited antimicrobial properties against various bacterial strains. Its efficacy can be compared to standard antibiotics:

CompoundMIC (µg/mL)Control (Isoniazid)
This compound3.1250.25
Ciprofloxacin2-

This table illustrates the compound's promising activity against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways related to cancer and inflammation.
  • Receptor Interaction : It interacts with specific receptors that modulate cellular responses to external stimuli, enhancing its therapeutic potential.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Leukemia Cells : A study reported that treatment with the compound led to a significant decrease in cell viability and induced apoptosis in leukemia cells, demonstrating its potential as an anticancer agent .
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced levels of inflammatory markers compared to controls, supporting its use in inflammatory disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling of morpholine-4-carbothioamide derivatives with substituted anilines. Key steps include:

  • Amide/Thioamide Formation : Reacting morpholine-4-carbothioic acid with 4-(phenylamino)aniline derivatives under anhydrous conditions using coupling agents like EDCI/HOBt .
  • Optimization : Control reaction temperature (e.g., 0–5°C for exothermic steps) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield (reported ~60–75% for analogous compounds) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1EDCI/HOBt, DMF, RT65>95%
2Column Chromatography6099%

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., morpholine ring protons at δ 3.6–3.8 ppm, thiocarbonyl S atom influencing chemical shifts) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., calculated m/z 342.12 for C₁₇H₁₈N₃OS) .
    • Purity Assessment :
  • HPLC : Use C18 columns with acetonitrile/water mobile phase (retention time ~8.2 min for similar morpholine derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., phenylamino vs. chlorophenyl groups) influence the compound’s receptor binding and selectivity?

  • Experimental Design :

  • Receptor Profiling : Use radioligand binding assays (e.g., dopamine D₂, serotonin 5-HT₂A) to compare affinity (Kᵢ) of this compound with analogs. For example:
  • Data Table :
CompoundD₂ Receptor Kᵢ (nM)5-HT₂A Kᵢ (nM)Selectivity Ratio (D₂/5-HT₂A)
Target120 ± 15450 ± 303.75
Chlorophenyl Analog 85 ± 10220 ± 202.59
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with morpholine oxygen, π-π stacking with phenyl groups) .

Q. How can contradictions in reported pharmacokinetic data (e.g., bioavailability discrepancies) be resolved?

  • Methodology :

  • In Vivo/In Vitro Correlation : Compare metabolic stability in liver microsomes (e.g., rat/human) with oral bioavailability studies in animal models. Use LC-MS/MS to quantify plasma concentrations .
  • Addressing Discrepancies :
  • pH-Dependent Solubility : Test solubility in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids.
  • Protein Binding : Equilibrium dialysis to measure unbound fraction (e.g., fu = 12% for similar compounds) .

Q. What strategies mitigate off-target effects in neuropharmacological studies?

  • Approach :

  • Selective Functional Assays : Use cAMP accumulation (D₂ receptor) vs. calcium flux (5-HT₂A) to distinguish agonist/antagonist activity .
  • CRISPR-Modified Cell Lines : Knockout specific receptors to confirm target engagement (e.g., HEK293 cells lacking D₂ receptors show reduced cAMP modulation) .

Data Contradiction Analysis

Q. Conflicting reports on analgesic vs. antipsychotic efficacy: How to design experiments to clarify primary mechanisms?

  • Experimental Framework :

  • Behavioral Models :
  • Tail-Flick Test (Analgesia) : Dose-response curves (ED₅₀) in rodents.
  • Prepulse Inhibition (Psychosis) : Compare with clozapine (positive control) .
  • Biomarker Profiling : Measure CSF monoamine levels (e.g., dopamine, serotonin) post-administration .

Structural and Functional Comparison Table

CompoundKey Functional GroupsPrimary TargetsSelectivity Features
Target CompoundPhenylamino, morpholine-thioamideD₂, 5-HT₂AModerate D₂ selectivity
Haloperidol Piperidine, chlorophenylD₂ (high affinity)High extrapyramidal side effects
Bupropion Piperazine, ketoneDopamine transporterNDRI mechanism

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